Sinocrassoside C1

Chinese Name
草质素-3-O-葡萄糖-7-O-α-鼠李糖苷
English Name
Sinocrassoside C1
标识符
CAS No.
909803-26-5
Molecular Formula
C27H30O16
Molecular Weight
610.5210
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
610.5210
druglikeness.valid
TPSA
TPSA
269.4300
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
-0.6225
druglikeness.valid
LogD
LogD
-0.6375
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
3.0002
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
0.1912
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
73.5803
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.6
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
有
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
0.4977
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
4.7855
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
否
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
是
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
心血管疾病
Cardiovascular disease
Corresponding Targets:
炎症性疾病
Inflammatory disease
Corresponding Targets:
神经退行性疾病
Neurodegenerative disease
Corresponding Targets:
糖尿病及其并发症
Diabetes Mellitus and Complications
Corresponding Targets:
肿瘤疾病
Cancer
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

Agatharesinol
Agatharesinol
CAS号:7288-11-1
分子式:C17H18O4
分子量:286.3270

1,3,6-三没食子酰葡萄糖
1,3,6-Trigalloylglucose
CAS号:18483-17-5
分子式:C27H24O18
分子量:636.4710

2'-乙酰基毛蕊花糖苷
2'-Acetylacteoside
CAS号:94492-24-7
分子式:C31H38O16
分子量:666.6290

3β-乙酰氧基-7,25-甘遂二烯-24(R)-醇
3beta-acetoxy-eupha- 7,25-dien-24(R)-ol
CAS号:1352001-09-2
分子式:C32H52O3
分子量:484.7650

相思子碱
Abrine
CAS号:526-31-8
分子式:C12H14N2O2
分子量:218.2560

细辛脂素
L-Asarinin
CAS号:133-04-0
分子式:C20H18O6
分子量:354.3580